2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a thioether bridge to an N-(4-bromophenyl)acetamide group. The triazoloquinoxaline moiety is known for its planar heterocyclic structure, enabling DNA intercalation and topoisomerase II (Topo II) inhibition, while the 4-bromophenyl group enhances lipophilicity and target binding . Evidence suggests that such derivatives exhibit cytotoxic activity against tumor cell lines (e.g., HePG-2, Caco-2) through mechanisms involving cell cycle arrest and apoptosis induction .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLYNGOWQBBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: This can be achieved by cyclization reactions involving appropriate quinoxaline derivatives and triazole precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with 4-bromophenylacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bond in the molecule undergoes nucleophilic displacement reactions under basic or acidic conditions. For example:
-
Reaction with Alkyl Halides :
The potassium salt of the thiol derivative reacts with alkyl chloroacetates to form ester-functionalized analogs. This reaction proceeds in DMF at 80–100°C for 3–5 hours, yielding products such as ethyl-2-( triazolo[4,3-a]quinoxalin-4-ylthio)acetate with ~70% efficiency .
| Reaction Component | Conditions | Yield |
|---|---|---|
| Potassium thiolate + Ethyl chloroacetate | DMF, 80°C, 3 h | 70% |
| Potassium thiolate + Benzyl chloride | DMF, 100°C, 5 h | 65% |
Hydrolysis of the Acetamide Functionality
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Treatment with concentrated HCl at reflux yields 2-( triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid. -
Basic Hydrolysis :
Reaction with aqueous NaOH produces the corresponding carboxylate salt, which can be acidified to isolate the free acid .
Bromination and Electrophilic Aromatic Substitution
The bromophenyl group participates in electrophilic substitutions:
-
Nitration :
Reaction with fuming HNO₃ in H₂SO₄ introduces nitro groups at the meta position relative to bromine. -
Suzuki–Miyaura Coupling :
The bromine atom enables palladium-catalyzed cross-coupling with aryl boronic acids. For instance, coupling with phenylboronic acid under microwave irradiation (140°C, 20 min) replaces bromine with a phenyl group .
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, MW 140°C | 4-Phenyltriazoloquinoxaline analog |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-bromophenyl derivative |
Cyclization and Ring-Opening Reactions
The triazoloquinoxaline core undergoes cycloaddition and ring-modification reactions:
-
Thermal Cyclization :
Heating with chloranil (tetrachloro-1,4-benzoquinone) induces intramolecular cyclization, forming fused polycyclic derivatives via hydride elimination . -
Ring-Opening with Amines :
Reaction with methylamine under MW irradiation (150°C, 30 min) cleaves the triazole ring, yielding hydrazine intermediates .
Biological Interaction-Inspired Reactions
The compound’s interactions with biological targets influence its reactivity:
-
DNA Intercalation :
The planar triazoloquinoxaline moiety intercalates into DNA base pairs, facilitated by π-π stacking interactions. This property is exploited in anticancer studies, particularly against HepG2 and MCF-7 cell lines. -
Enzyme Inhibition :
The acetamide group forms hydrogen bonds with kinase active sites, modulating enzymatic activity. Molecular docking studies suggest inhibition of EGFR kinase (IC₅₀ ~2.1 µM).
Oxidation and Reduction Reactions
-
Oxidation of Thioether :
Treatment with H₂O₂ oxidizes the thioether to sulfoxide or sulfone derivatives, depending on reaction time and temperature. -
Reduction of Bromine :
Catalytic hydrogenation (H₂/Pd-C) reduces the bromophenyl group to a phenyl group, altering electronic properties .
Comparative Reactivity with Analogues
A comparison of reactions with structurally related compounds highlights unique behaviors:
| Compound Modifications | Key Reactivity Differences |
|---|---|
| Replacement of Br with Cl | Reduced coupling efficiency in Suzuki reactions |
| Methoxy substituents (vs. Br) | Enhanced solubility but lower DNA intercalation |
Synthetic Optimization Challenges
Key challenges include:
-
Regioselectivity in Bromination :
N-Bromosuccinimide (NBS) in dichloromethane yields mono-brominated products, while dibromine in acetonitrile leads to di-substitution . -
Stability of Thiol Intermediates :
The potassium thiolate intermediate is hygroscopic, requiring anhydrous conditions during alkylation .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide involves several key steps:
- Formation of the Triazoloquinoxaline Core : The initial step includes the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives through the reaction of 2,3-dichloroquinoxaline with hydrazine and thiourea, followed by hydrolysis to yield the thiol derivative .
- Acetamide Formation : The thiol derivative is then reacted with chloroacetanilide in a DMF solution under heating conditions to produce the target compound. This reaction is characterized by IR spectroscopy and NMR analysis to confirm the structure .
Biological Evaluation
The biological activities of this compound have been extensively evaluated, particularly focusing on its anticonvulsant properties and potential as an antimicrobial agent.
Anticonvulsant Activity
Research indicates that derivatives of triazoloquinoxaline exhibit significant anticonvulsant activities. In a study using a metrazol-induced convulsion model, several synthesized compounds demonstrated efficacy comparable to standard anticonvulsants like phenobarbitone sodium. Notably, specific derivatives showed enhanced protective effects against seizures, suggesting their potential utility in treating epilepsy .
Antimicrobial Properties
In addition to its anticonvulsant activity, there is emerging evidence supporting the antimicrobial properties of this compound. The structural features of triazoloquinoxaline derivatives suggest a mechanism that may inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Preliminary studies have indicated effectiveness against various bacterial strains, positioning these compounds as potential candidates for developing new antimicrobial therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds derived from triazoloquinoxaline:
- Anticonvulsant Studies : A study published in Frontiers in Chemistry highlighted the synthesis of novel quinoxaline derivatives that exhibited potent anticonvulsant effects. Among these derivatives, those incorporating the triazolo moiety demonstrated superior activity compared to other structural analogs .
- Antimicrobial Activity : Research focusing on quinoline-triazole hybrids revealed promising results against Mycobacterium tuberculosis. These studies utilized molecular docking techniques to elucidate interactions between synthesized compounds and target enzymes like InhA, confirming their potential as antitubercular agents .
Comparative Data Table
The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinoxaline core can bind to enzymes or receptors, modulating their activity. The bromophenylacetamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Fluorophenyl Analogs
- Example: 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide (CAS 1358521-01-3) Molecular Formula: C₁₈H₁₄FN₅OS Molecular Weight: 367.4 Key Differences: Replacing bromine with fluorine reduces steric bulk and electronegativity. Fluorine’s smaller size may improve binding in sterically constrained pockets but reduce hydrophobic interactions compared to bromine. Activity: Fluorophenyl derivatives demonstrate potent Topo II inhibition and DNA intercalation, with one bis-triazoloquinoxaline analog showing superior apoptosis induction in Caco-2 cells .
b. Chlorophenyl Analogs
- Example: N-(4-Chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-triazoloquinoxalin-2-yl]acetamide (CAS 1189880-36-1) Molecular Formula: C₂₅H₂₀ClN₅O₃ Molecular Weight: 473.9 Key Differences: Chlorine offers intermediate electronegativity and lipophilicity between F and Br. The additional phenoxy group in this compound may enhance π-π stacking but reduce solubility. Activity: Limited data available, but chloro-substituted analogs are generally less potent than fluoro- or bromo-derivatives in cytotoxicity assays .
Heterocyclic Core Modifications
a. Pyridazine-Based Analogs
- The furan group introduces hydrogen-bonding capability. Activity: Pyridazine derivatives show moderate activity, suggesting the quinoxaline core is critical for Topo II inhibition .
b. Bis-Triazoloquinoxaline Derivatives
- Example: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Molecular Formula: Not explicitly stated (estimated C₂₀H₁₂F₃N₉OS) Key Differences: Dual triazoloquinoxaline cores enhance DNA binding and Topo II inhibition. Activity: This compound outperforms mono-triazolo derivatives, inducing G2/M arrest and apoptosis at lower concentrations .
Simplified Acetamide Derivatives
- Highlights the necessity of the heterocyclic core for biological efficacy .
Key Findings and Implications
- Halogen Effects : Bromine’s larger size enhances lipophilicity and target affinity but may reduce solubility. Fluorine’s electronegativity improves binding in polar environments .
- Core Structure: The triazoloquinoxaline core is indispensable for DNA interaction, while pyridazine analogs exhibit reduced efficacy .
- Multi-Targeting Potential: Bis-triazolo derivatives demonstrate enhanced activity, suggesting synergistic effects from dual heterocyclic systems .
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide, often referred to as BTQ-N-(4-BrPh)Ac, is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This compound features a complex molecular structure that includes a triazole ring fused to a quinoxaline moiety, linked through a thioether bond to an acetamide group substituted with a bromophenyl moiety. The molecular formula for this compound is , with a molecular weight of approximately 414.46 g/mol.
Structural Characteristics
The unique structural characteristics of BTQ-N-(4-BrPh)Ac suggest a variety of potential biological activities:
- Triazole and Quinoxaline Moieties : Known for their roles in medicinal chemistry, these structures are associated with significant biological activities, including anticancer and antimicrobial properties.
- Thioether Linkage : This functional group can enhance the lipophilicity and bioavailability of the compound.
- Bromophenyl Substituent : The presence of bromine may contribute to increased reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activities. For example:
- VEGFR-2 Inhibition : A study highlighted the design and synthesis of various [1,2,4]triazolo[4,3-a]quinoxaline derivatives that showed potent anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative exhibited an IC50 of 8.2 µM against MCF-7 cells and 5.4 µM against HepG2 cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells. For instance, compounds derived from this scaffold have been shown to disrupt the cell cycle and induce apoptosis through upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
The presence of the triazoloquinoxaline structure suggests potential antimicrobial properties. Compounds within this class have been evaluated for their ability to inhibit various pathogens:
- Screening for Antimicrobial Activity : Several studies have reported significant antimicrobial effects against bacteria and fungi when testing related triazoloquinoxaline derivatives. These compounds demonstrated notable inhibition zones in bioassays against standard microbial strains .
Synthesis
The synthesis of BTQ-N-(4-BrPh)Ac typically involves multiple steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
- Thioether Formation : The triazoloquinoxaline core is reacted with a thiol compound to introduce the thioether linkage.
- Acetamide Formation : The final step involves reacting the thioether intermediate with 4-bromoaniline and acetic anhydride .
Case Studies
Several case studies illustrate the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 19a | MCF-7 | 8.2 | VEGFR-2 Inhibition |
| Compound 19a | HepG2 | 5.4 | DNA Intercalation |
| Compound 16 | HCT-116 | 2.44 | Topoisomerase II Inhibition |
| Compound 16 | HepG2 | 6.29 | Apoptosis Induction |
These findings underline the potential therapeutic applications of BTQ-N-(4-BrPh)Ac and its derivatives in oncology.
Q & A
Q. What are standard synthetic routes for preparing 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide?
A typical approach involves condensation reactions between triazole precursors and bromophenyl acetamide derivatives. For example, triazole-thiol intermediates can be synthesized via refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) . Subsequent thioether formation with N-(4-bromophenyl)acetamide derivatives is achieved through nucleophilic substitution under inert atmospheres. Solvent choice (e.g., ethanol or DMF) and reaction duration (4–6 hours) are critical for yield optimization.
Q. How can researchers confirm the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, analogous bromophenyl acetamide derivatives have been crystallized and analyzed to confirm bond angles, torsion parameters, and molecular packing . Complementary techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (e.g., C=O at ~1680 cm⁻¹) and molecular weight.
Advanced Research Questions
Q. How can reaction yields be optimized for triazoloquinoxaline-thioacetamide derivatives?
Yield optimization requires systematic parameter screening:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may enhance thioether formation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) can improve solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Gradual heating (e.g., 80–100°C) prevents side reactions like oxidation of thiol groups.
- Purity monitoring : Use HPLC with C18 columns (acetonitrile/water gradient) to track byproducts and adjust stoichiometry.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay variability. To address this:
- Multi-assay validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) to distinguish specific activity from nonspecific toxicity .
- Structural analogs : Compare activity of derivatives (e.g., replacing bromophenyl with chlorophenyl) to identify pharmacophore requirements.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like quinoxaline-binding enzymes, guiding mechanistic studies.
Q. How should researchers handle toxicity and instability during in vitro studies?
- Storage : Store lyophilized compounds at –20°C under argon to prevent thioether oxidation. Reconstitute in DMSO (≤0.1% v/v in media) to avoid precipitation .
- Exposure protocols : Use low concentrations (≤10 µM) in cell assays, with controls for solvent cytotoxicity.
- Emergency procedures : In case of skin contact, rinse immediately with 10% sodium thiosulfate to neutralize reactive intermediates .
Methodological Notes
- Synthetic reproducibility : Document inert gas (N₂/Ar) flow rates and moisture levels (<50 ppm) during thiol reactions to ensure consistency.
- Data validation : Cross-reference spectral data (e.g., NMR) with PubChem entries for analogous compounds to detect impurities .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., halogenated byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
